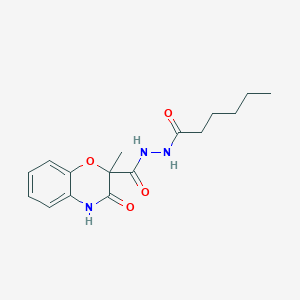

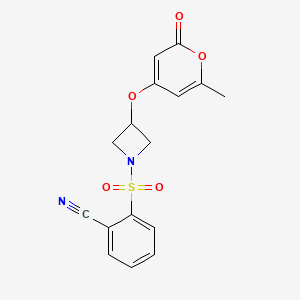

N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide, also known as HMB-45, is a synthetic compound that has been widely used in scientific research due to its unique properties. HMB-45 is a benzoxazine derivative that exhibits a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Activity

One line of research involves synthesizing analogues of benzoheterocyclic compounds for investigating their insecticidal properties. For instance, a study synthesized analogues with benzodioxole, benzoxazine, and other groups, testing their activity against common pests. Some compounds showed superior insecticidal activities compared to commercial insecticides (Sawada et al., 2003).

Microwave-catalyzed Synthesis

Another study highlighted a microwave-catalyzed method for efficiently synthesizing pyrazol-5-ones derivatives from 1,4-benzoxazine compounds. This method offers a rapid, eco-friendly alternative to conventional synthesis, demonstrating the utility of benzoxazine derivatives in chemical synthesis (Dabholkar & Gavande, 2003).

Antimicrobial Activity

Benzoxazine derivatives have been synthesized and tested for their antimicrobial properties. For example, a series of compounds starting from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide were evaluated for antibacterial and antifungal activities. Some showed promising results against various pathogens, indicating their potential as antimicrobial agents (Khalilullah et al., 2016).

Antihepatotoxic Activity

Research into 1,3,4-oxadiazole derivatives containing a 1,4-dioxane ring system synthesized from benzoxazine carbohydrazide has shown significant antihepatotoxic activity. These compounds were evaluated against CCl4-induced hepatotoxicity in rats, with some showing comparable activity to the standard drug Silymarin. This underscores the therapeutic potential of benzoxazine derivatives in liver protection (Ahmed, Habibullah, & Khan, 2011).

Analgesic and Anti-inflammatory Activities

A study synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, evaluating them for analgesic and anti-inflammatory activities. Certain derivatives exhibited potent activities in animal models, highlighting the pharmaceutical application of benzoxazine derivatives in pain and inflammation management (Dewangan et al., 2016).

Eigenschaften

IUPAC Name |

N'-hexanoyl-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O4/c1-3-4-5-10-13(20)18-19-15(22)16(2)14(21)17-11-8-6-7-9-12(11)23-16/h6-9H,3-5,10H2,1-2H3,(H,17,21)(H,18,20)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTHUQHGXYYTEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NNC(=O)C1(C(=O)NC2=CC=CC=C2O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hexanoyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2721429.png)

![1'-(Benzylsulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B2721434.png)

![6-((2-fluorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2721435.png)

![Benzamide, 4-(1,1-dimethylethyl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2721436.png)

![3-Methyl-1-(pyridin-2-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2721437.png)

![ethyl 1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B2721443.png)

![5-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2721450.png)

![1-[4-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2721451.png)